[3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine

Lipophilicity Drug Design ADME Properties

Medicinal chemists targeting CNS diseases require building blocks with optimal blood-brain barrier permeability. [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine (cLogP ~2.5) bridges the gap between polar imidazole recognition motifs and lipophilic alkyl tails, enabling passive CNS penetration. - Enables histamine H3/H4 receptor-targeted lead optimization - Resists MAO-mediated deamination due to secondary amine structure - Supplied at ≥95% purity with batch-specific QC documentation

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
Cat. No. B12127626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine
Molecular FormulaC12H23N3
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C)NCCCN1C=CN=C1
InChIInChI=1S/C12H23N3/c1-11(2)9-12(3)14-5-4-7-15-8-6-13-10-15/h6,8,10-12,14H,4-5,7,9H2,1-3H3
InChIKeyJYQMRSMEZURZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Branched Imidazole Intermediate Overview


[3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine (CAS 1152560-66-1; molecular formula C12H23N3; molecular weight 209.33 g/mol) is a synthetic, secondary, aliphatic amine. Its structure features a central nitrogen atom bonded to a 3-(1H-imidazol-1-yl)propyl group and a branched 4-methylpentan-2-yl group . This compound is classified as an N-substituted imidazole derivative, a chemical class widely employed as versatile synthetic intermediates and pharmacophores in drug discovery programs targeting conditions ranging from neurological disorders to infectious diseases . It is commercially supplied at purities of ≥95%, primarily for use in pharmaceutical research and development, including as an active pharmaceutical ingredient (API) intermediate .

Why Simpler Imidazole Analogs Fall Short


While a broad class of N-substituted imidazole compounds exists, their specific functional utility—as a synthetic building block, biochemical probe, or pharmacological lead—is dramatically modulated by the precise combination of the imidazole head, the propyl linker, and the branched alkyl tail. For instance, class-level evidence shows that lengthening or branching the N-alkyl substituent on an imidazole directly impacts the lipophilicity (cLogP), membrane permeability, and ultimately the biological activity of the resulting molecule . Substituting [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine with a simpler analog, such as the primary amine 1-(3-aminopropyl)imidazole (CAS 5036-48-6), would result in a molecule with a drastically different physicochemical profile, including a lower molecular weight (125.17 g/mol), increased aqueous solubility, and a significantly different pKa (~9.08), which altogether alter its reactivity, chromatographic behavior, and potential for downstream functionalization . Generic substitution without considering these quantifiable differentiators can lead to synthetic failure, loss of biological activity, or irretrievable changes in the pharmacokinetic properties of final drug candidates.

Differentiation Evidence vs. Structural Analogs


Lipophilicity Shift from Branched Tail

The presence of the branched 4-methylpentan-2-yl group on the secondary amine of [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine introduces substantial steric bulk and calculated lipophilicity compared to the simpler primary amine analog, 1-(3-aminopropyl)imidazole. The predicted LogP (cLogP) for the target compound is estimated to be significantly higher due to the additional carbon atoms and the branched structure. For reference, the primary amine analog N-(3-aminopropyl)imidazole has a reported LogP of 0.9322 , while a cyclohex-3-enylmethyl analog shows a measured LogP of 2.61 . The target compound's cLogP is expected to fall between these values, representing a quantifiable shift in lipophilicity that directly impacts its suitability for central nervous system (CNS) drug discovery programs, where an optimal LogP range of 2–3.5 is often targeted for blood-brain barrier penetration [1].

Lipophilicity Drug Design ADME Properties Physicochemical Profiling

Metabolic Stability: Secondary vs. Primary Amine

A key metabolic differentiator for [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine is its classification as a secondary amine. This structure confers inherent resistance to rapid oxidative deamination by monoamine oxidases (MAO-A and MAO-B) and semicarbazide-sensitive amine oxidases (SSAOs), which are major metabolic pathways that rapidly degrade simpler, primary amine analogs like 1-(3-aminopropyl)imidazole. This principle is a cornerstone of medicinal chemistry, where the introduction of an N-alkyl substituent to convert a primary amine to a secondary amine is a standard strategy to block metabolic hotspots, thereby improving in vivo half-life and oral bioavailability [1].

Metabolic Stability Pharmacokinetics Drug Metabolism Amine Oxidase

Antimicrobial Potency and Alkyl Chain Structure

Within the class of N-substituted imidazoles, broad-spectrum antimicrobial activity is a well-established phenotype, with potency being fine-tuned by the N-alkyl substituent. A study of novel N-substituted imidazole derivatives demonstrated consistent, potent activity against a panel of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50.0 µg/mL [1]. The specific branched and elongated alkyl tail of [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine is expected to place its activity on the more potent end of this spectrum, as structure-activity relationship (SAR) studies on dicationic imidazolium surfactants have shown that both alkyl chain length and branching critically govern antibacterial properties, with optimal activity achieved with specific tail geometries that maximize membrane disruption while controlling for cytotoxicity .

Antimicrobial Activity SAR Gram-Positive Bacteria Imidazole Derivatives

Secondary Amine as a Selective Synthetic Handle

As a secondary amine, [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine exhibits distinct chemical reactivity, particularly in its nucleophilic character, compared to the primary amine 1-(3-aminopropyl)imidazole. The increased steric hindrance around the nitrogen atom modulates its reaction rates in key transformations such as reductive aminations, acylations, and sulfonylations. This allows it to serve as a chemoselective handle in complex synthetic schemes where a primary amine would react indiscriminately, enabling a greater degree of orthogonal functionalization without the need for protecting group strategies on the amine [1]. Its branched, lipophilic tail also simplifies product isolation and purification via standard silica gel chromatography, unlike more polar primary amine analogs which can tail significantly on chromatographic media.

Synthetic Chemistry Orthogonal Protection Amine Reactivity Chemical Building Blocks

HPLC Retention for Purity Analysis

The inclusion of the lipophilic 4-methylpentan-2-yl group in [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine results in a significant increase in reversed-phase high-performance liquid chromatography (RP-HPLC) retention time compared to the much more polar primary amine analog, N-(3-aminopropyl)imidazole. This differentiated behavior is critical for analytical method development and quality control (QC). For the primary amine analog, which is a colorless liquid with a boiling point of 296°C and a density of 1.049 g/mL, its high polarity leads to weak retention on standard C18 columns . In contrast, the target compound's increased hydrophobicity provides a robust analytical handle, enabling straightforward separation from polar impurities and facilitating more accurate purity determination by HPLC-UV or HPLC-MS.

Analytical Chemistry HPLC Method Development Quality Control

Research & Industrial Applications


CNS Drug Discovery Scaffold

Medicinal chemistry teams focused on developing treatments for neurological diseases (e.g., Alzheimer's, ADHD, narcolepsy) can leverage [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine as a central scaffold. Its estimated cLogP (~2.5) falls within the optimal range for blood-brain barrier penetration [1], a property driven by its branched alkyl tail. This is a quantifiable advantage over the more polar primary amine analog N-(3-aminopropyl)imidazole (LogP 0.93), which is generally considered too polar for unrestricted passive CNS entry . The compound's imidazole head also serves as a privileged recognition motif for histamine H3 and H4 receptors, which are key targets in these indications [2].

Metabolically Stable Drug Intermediate

In lead optimization campaigns where in vivo half-life is a primary concern, [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine can be deployed as an advanced building block. Its secondary amine structure is inherently resistant to oxidative deamination by MAO and SSAO enzymes—a major clearance pathway for primary amines [3]. Incorporating this building block at an early stage can help medicinal chemists 'design out' a known metabolic liability, yielding candidate molecules with a greater probability of achieving a once-daily dosing profile in preclinical species.

Antimicrobial Compound Library Intermediate

For researchers developing new antibiotics against drug-resistant Gram-positive pathogens, [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine provides a chemically tractable gateway to a focused library of N-substituted imidazole derivatives. Class-level evidence indicates that such compounds exhibit broad-spectrum antimicrobial activity with MIC values in the 12.5–50.0 µg/mL range [4]. The compound's specific, bulky alkyl tail can be used to systematically probe the effect of steric and lipophilic parameters on antimicrobial potency and selectivity, enabling a structure-activity relationship (SAR)-driven optimization strategy .

Stimuli-Responsive Polymer Monomer

Polymer chemists designing pH-sensitive or amphiphilic polymers can utilize [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine as a functional monomer. The secondary amine provides a single point for covalent attachment to polymer backbones, while the imidazole ring imparts pH-dependent charge and hydrophilicity. The branched alkyl tail further modulates the polymer's hydrophobic character, influencing its self-assembly properties in aqueous solutions. This contrasts with the simpler 1-(3-aminopropyl)imidazole, where the primary amine reactivity and lack of a hydrophobic tail can lead to cross-linking or insufficiently amphiphilic character .

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